molecular formula C22H20Cl2N2O3S B12474651 2-[N-(2,4-Dichlorophenyl)benzenesulfonamido]-N-[(1R)-1-phenylethyl]acetamide

2-[N-(2,4-Dichlorophenyl)benzenesulfonamido]-N-[(1R)-1-phenylethyl]acetamide

Cat. No.: B12474651
M. Wt: 463.4 g/mol
InChI Key: ZNNNCQQLEYKADQ-MRXNPFEDSA-N
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Description

2-[N-(2,4-Dichlorophenyl)benzenesulfonamido]-N-[(1R)-1-phenylethyl]acetamide is a complex organic compound with a unique structure that includes both aromatic and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(2,4-Dichlorophenyl)benzenesulfonamido]-N-[(1R)-1-phenylethyl]acetamide typically involves the reaction of 2,4-dichloroaniline with benzenesulfonyl chloride to form the intermediate 2,4-dichlorophenylbenzenesulfonamide. This intermediate is then reacted with (1R)-1-phenylethylamine and acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[N-(2,4-Dichlorophenyl)benzenesulfonamido]-N-[(1R)-1-phenylethyl]acetamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

2-[N-(2,4-Dichlorophenyl)benzenesulfonamido]-N-[(1R)-1-phenylethyl]acetamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[N-(2,4-Dichlorophenyl)benzenesulfonamido]-N-[(1R)-1-phenylethyl]acetamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The aromatic rings may also play a role in binding to target molecules, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroacetanilide: This compound shares the 2,4-dichlorophenyl group but lacks the benzenesulfonamido and phenylethyl groups.

    N-(2,4-Dichlorophenyl)-2-chloroacetamide: Similar in structure but with a chloroacetamide group instead of the benzenesulfonamido group.

Uniqueness

2-[N-(2,4-Dichlorophenyl)benzenesulfonamido]-N-[(1R)-1-phenylethyl]acetamide is unique due to its combination of aromatic, sulfonamide, and phenylethyl groups

Properties

Molecular Formula

C22H20Cl2N2O3S

Molecular Weight

463.4 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-[(1R)-1-phenylethyl]acetamide

InChI

InChI=1S/C22H20Cl2N2O3S/c1-16(17-8-4-2-5-9-17)25-22(27)15-26(21-13-12-18(23)14-20(21)24)30(28,29)19-10-6-3-7-11-19/h2-14,16H,15H2,1H3,(H,25,27)/t16-/m1/s1

InChI Key

ZNNNCQQLEYKADQ-MRXNPFEDSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(=O)CN(C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CN(C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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